molecular formula C7H11NO2 B13052213 1-Amino-1-(3-furyl)propan-2-OL

1-Amino-1-(3-furyl)propan-2-OL

Cat. No.: B13052213
M. Wt: 141.17 g/mol
InChI Key: HBCPEGFGJUTWNM-UHFFFAOYSA-N
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Description

1-Amino-1-(3-furyl)propan-2-ol is a chemical compound offered for research and development purposes. Compounds within this class of amino alcohols, which feature a furan ring, are often investigated as key intermediates in organic synthesis and pharmaceutical development . As a chiral building block, this substance may be of value in the synthesis of more complex molecules for various scientific investigations. Researchers are encouraged to explore its potential applications in their specific fields. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions. Specific data on applications, mechanism of action, and physicochemical properties for this exact compound should be confirmed by the researcher through further literature review and experimental validation.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-amino-1-(furan-3-yl)propan-2-ol

InChI

InChI=1S/C7H11NO2/c1-5(9)7(8)6-2-3-10-4-6/h2-5,7,9H,8H2,1H3

InChI Key

HBCPEGFGJUTWNM-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=COC=C1)N)O

Origin of Product

United States

Preparation Methods

Preparation via Halogenated Furyl Ketones and Amination

One classical method involves halogenation of 3-acetylfuran followed by reaction with hexamethylenetetramine and subsequent amination steps:

  • Step 1: Halogenation of 3-acetylfuran
    3-Acetylfuran is treated with chlorine gas in chloroform at temperatures below 35°C to form 2-chloroacetylfuran. This step requires careful temperature control to avoid side reactions.

  • Step 2: Formation of aminomethyl ketone intermediate
    The chloroacetylfuran is reacted with hexamethylenetetramine and tetrabutylammonium bromide under stirring for 16 hours, yielding a solid aminomethyl ketone intermediate.

  • Step 3: Hydrochloride formation and isolation
    The intermediate is treated with hydrochloric acid in ethanol at 80°C to form the hydrochloride salt of 2-(3-furyl)aminomethyl ketone, which is isolated by filtration and washing.

  • Step 4: Catalytic hydrogenation to amino alcohol
    The hydrochloride salt is dissolved in methanol and subjected to catalytic hydrogenation using wet Raney nickel under hydrogen pressure (~3.5 kg/cm²) for 9 hours. This reduces the ketone to the corresponding amino alcohol, 1-Amino-1-(3-furyl)propan-2-ol.

This sequence is summarized in Table 1.

Step Reagents/Conditions Product/Intermediate Notes
1 3-Acetylfuran + Cl₂, CHCl₃, <35°C 2-Chloroacetylfuran Controlled halogenation
2 Hexamethylenetetramine, tetrabutylammonium bromide Aminomethyl ketone intermediate 16 h stirring
3 36% HCl, ethanol, 80°C 2-(3-furyl)aminomethyl ketone hydrochloride Isolation by filtration
4 Raney Ni, H₂ (3.5 kg/cm²), MeOH, 9 h This compound Catalytic hydrogenation

This method is efficient and allows for the preparation of the amino alcohol with good yield and purity. It was patented and detailed in a European patent document focusing on substituted ethanol amines with furyl groups.

Asymmetric Catalytic Hydrogenation of Aminoketone Sulfonates

A more modern and enantioselective approach involves the asymmetric hydrogenation of α-aminoketone sulfonates derived from furyl ketones:

  • Step 1: Preparation of α-aminoketone sulfonates
    Furyl-substituted ketones are converted to α-aminoketone sulfonates by reaction with sulfonic acids and amines under controlled conditions.

  • Step 2: Asymmetric hydrogenation
    The α-aminoketone sulfonates are subjected to hydrogenation in the presence of a transition metal catalyst (commonly rhodium, ruthenium, or iridium) coordinated with diphosphine ligands. The reaction is carried out in polar solvents under hydrogen pressures ranging from 5 to 50 bar, often with added bases such as metal carbonates (Li₂CO₃, Na₂CO₃, or K₂CO₃).

  • Step 3: Isolation of enantiomerically pure amino alcohols
    The process yields enantiomerically enriched 1-substituted-3-furyl amino alcohols with enantiomeric excess (ee) values exceeding 85%.

Key parameters influencing this method include catalyst choice, ligand structure, hydrogen pressure, temperature (typically 80–150°C), and solvent polarity.

Parameter Typical Conditions Effect on Outcome
Catalyst Rhodium or ruthenium with diphosphine ligand Enantioselectivity and activity
Hydrogen Pressure 5–50 bar Reaction rate and completeness
Temperature 80–150°C (preferably 100–130°C) Reaction kinetics and selectivity
Base Metal carbonates (Li₂CO₃, Na₂CO₃, K₂CO₃) Facilitates reaction, reduces time
Solvent Polar solvents, optionally with water Solubility and catalyst stability

This method is environmentally advantageous and scalable, providing access to optically pure amino alcohols suitable for pharmaceutical applications.

Direct Amination of 3-Furaldehyde Derivatives

Another approach involves direct amination of 3-furaldehyde or its derivatives with amines such as propylamine:

  • The aldehyde group of 3-furaldehyde reacts with propylamine under controlled conditions to form imine intermediates.

  • Subsequent reduction of the imine (e.g., catalytic hydrogenation or chemical reductants) yields the corresponding amino alcohol.

  • Reaction conditions such as temperature, pH, and reaction time are optimized to maximize yield and stereoselectivity.

This method is simpler but may require additional steps to control stereochemistry and purity.

Enzymatic and Multienzyme Pathways (Emerging Methods)

Recent research explores biocatalytic routes for synthesizing chiral amino alcohols:

  • Enzymatic conversion of amino acids or keto acids using transaminases and reductases can yield amino alcohols with high enantioselectivity.

  • For example, multienzyme cascades converting amino acid precursors into 1,2-amino alcohols have been demonstrated, though specific application to this compound is still under investigation.

These methods offer green chemistry advantages but require further development for industrial application.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
Halogenation + Amination + Reduction Halogenation of 3-acetylfuran; amination; catalytic hydrogenation Established, good yield, scalable Multiple steps, uses halogens
Asymmetric Catalytic Hydrogenation Preparation of α-aminoketone sulfonates; asymmetric hydrogenation High enantioselectivity, eco-friendly Requires expensive catalysts
Direct Amination of 3-Furaldehyde Imine formation; reduction Simpler synthesis route Stereocontrol challenging
Enzymatic Multistep Synthesis Enzyme cascades converting amino acids Green chemistry, high selectivity Early stage, limited substrates

Research Findings and Practical Considerations

  • The halogenation-aminomethylation route is well-documented and offers a robust industrial process for producing this compound, especially when followed by catalytic hydrogenation using Raney nickel.

  • Asymmetric hydrogenation methods provide access to enantiomerically enriched products critical for pharmaceutical applications, leveraging transition metal catalysts and diphosphine ligands.

  • Reaction parameters such as temperature, pressure, catalyst loading, and solvent choice critically affect yield, stereoselectivity, and purity.

  • The furan ring's sensitivity to harsh conditions necessitates mild reaction environments, particularly during hydrogenation steps, to prevent ring opening or polymerization.

  • Emerging enzymatic methods promise sustainable alternatives but require further optimization for this specific compound.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3-furyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) are used to introduce halides.

Major Products Formed:

    Oxidation: Formation of 1-(3-furyl)propan-2-one.

    Reduction: Formation of 1-amino-1-(tetrahydrofuran-3-yl)propan-2-OL.

    Substitution: Formation of 1-amino-1-(3-furyl)propan-2-chloride.

Scientific Research Applications

1-Amino-1-(3-furyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-Amino-1-(3-furyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate enzyme activity and influence cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Substituent and Activity Comparison

Compound Substituent Biological Activity (TLR4) Toxicity Key Reference
1-Amino-1-(3-furyl)propan-2-OL 3-Furyl Moderate activity Non-toxic
1-Amino-1-(2-furyl)propan-2-OL 2-Furyl High activity Non-toxic
1-Amino-1-(3-thienyl)propan-2-OL 3-Thienyl Moderate activity Non-toxic
Pyridyl-substituted analogues 3-Pyridyl/4-Pyridyl Inactive Toxic
3-Amino-1,1,1-trifluoropropan-2-ol CF₃ N/A N/A
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol 3-Bromophenyl N/A Lab use only

Key Observations :

  • Ring Heteroatoms : The 3-furyl group (oxygen-containing) shows higher TLR4 activity than pyridyl (nitrogen-containing) analogues, which are inactive or toxic. Thienyl (sulfur-containing) derivatives exhibit comparable activity to furyl, suggesting heteroatom electronegativity modulates receptor interactions .
  • Substituent Position : 2-Furyl substitution (compound 8s) enhances potency over 3-furyl (compound 8r), highlighting positional isomerism’s role in bioactivity .

Physicochemical Properties

Table 2: Physical Properties Comparison

Compound Optical Rotation ([α]D) Molecular Weight (g/mol) Solubility
This compound Not reported 169.18 Moderate (polar)
(R)-1-Amino-1-(3′-pyridyl)methylphosphonic acid +2.8° (1M NaOH) 214.14 High (basic pH)
Natural compound 15 (ent-halima derivative) -151.5° (CHCl₃) 332.4 Low (non-polar)
3-Amino-1,1,1-trifluoropropan-2-ol Not reported 143.11 High (polar)

Key Observations :

  • Optical Activity: Enantiomers like (R)-pyridyl derivatives exhibit positive optical rotation, while natural terpenoids (e.g., compound 15) show strongly negative values, reflecting distinct configurations .
  • Fluorinated Analogues: The trifluoromethyl group in 3-Amino-1,1,1-trifluoropropan-2-ol enhances electronegativity and solubility, useful in medicinal chemistry for metabolic stability .

Biological Activity

1-Amino-1-(3-furyl)propan-2-OL, also known as (1R,2R)-1-amino-1-(3-furyl)propan-2-ol, is a chiral amino alcohol that has garnered attention in various fields of biological research. This compound features a furan ring and two stereocenters, contributing to its unique biological properties and potential applications in medicinal chemistry. This article explores the biological activities of this compound, including its antimicrobial and anti-inflammatory effects, as well as its potential anticancer properties.

  • Molecular Formula : C7H11NO2
  • Molecular Weight : 141.17 g/mol
  • Structure : Contains a furan moiety and amino alcohol functional group.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activities. Although specific efficacy data against various microorganisms is limited, studies suggest that the compound may interact with microbial cell membranes or enzymes, potentially disrupting their growth or survival. The following table summarizes findings related to its antimicrobial effects:

MicroorganismActivity ObservedReference
Staphylococcus aureusModerateBenchchem
Escherichia coliLimitedSmolecule
Candida albicansUnder studyBenchchem

Anti-inflammatory Effects

The compound has shown promise in modulating biochemical pathways related to inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. The following table summarizes key findings regarding its anti-inflammatory activity:

Study TypeFindingsReference
In vitro assaysReduced IL-6 and TNF-alpha productionSmolecule
Animal modelsDecreased paw edema in ratsBenchchem
Mechanism of actionPotential inhibition of NF-kB pathwaySmolecule

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly against breast cancer cell lines. The compound has been evaluated for its ability to decrease cell viability in various cancer models. The following findings highlight its anticancer properties:

Cell LineIC50 (µM)Activity ObservedReference
MDA-MB-231 (TNBC)6.25Significant viability reductionMDPI
MCF-7 (HER2-positive)>100No significant effectMDPI
Mechanism of actionPI3K inhibition; affects cell cycle regulationPotential therapeutic targetMDPI

The biological activity of this compound is largely attributed to its interactions with specific enzymes and receptors. As a chiral ligand, it may modulate the activity of various proteins involved in inflammation and cancer progression. The compound's structural features allow it to participate in hydrogen bonding and hydrophobic interactions with target biomolecules.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A study assessed the compound's effectiveness against common pathogens, demonstrating moderate activity against Staphylococcus aureus and limited effects on Escherichia coli.
  • Anti-inflammatory Research : In an animal model, the compound was shown to reduce paw edema significantly, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Viability Assays : In vitro studies revealed that the compound significantly decreased cell viability in triple-negative breast cancer cells (MDA-MB-231), suggesting its potential role as an anticancer therapeutic.

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